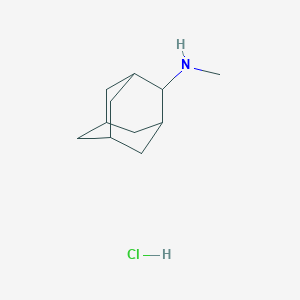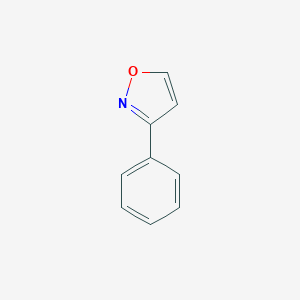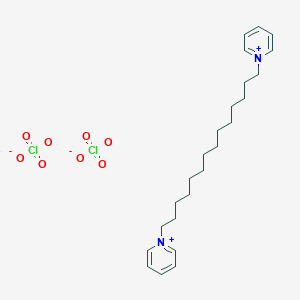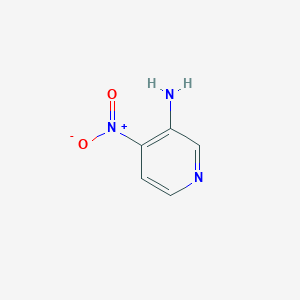![molecular formula C23H29N3O3 B085767 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- CAS No. 14642-97-8](/img/structure/B85767.png)
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can have both beneficial and detrimental effects on biochemical and physiological processes. The compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, it has also been shown to have toxic effects on certain human cell lines, indicating the need for further research into its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- in lab experiments is its potential as a catalyst in organic synthesis. The compound has also been found to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. However, its toxicity to certain human cell lines may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for research into 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-. One potential area of study is the development of new antibiotics based on this compound. Another area of research could focus on the use of the compound as a catalyst in organic synthesis. Further studies into the mechanism of action and safety of the compound are also needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can be achieved through a multistep reaction process. The first step involves the reaction of 2,5-dioxo-pyrrolidin-1-yl acetate with benzylamine, followed by the reaction of the resulting compound with isopropylamine. The final step involves the reaction of the product with oxalyl chloride and triethylamine to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
14642-97-8 |
|---|---|
Produktname |
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- |
Molekularformel |
C23H29N3O3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
4-amino-7-benzyl-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-triene-5,8-dione |
InChI |
InChI=1S/C23H29N3O3/c1-15(2)21-20(24)23(28)26-19(14-17-6-4-3-5-7-17)22(27)25-13-12-16-8-10-18(29-21)11-9-16/h3-11,15,19-21H,12-14,24H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
MCIBUHUQBGONQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
Synonyme |
4-Amino-7-benzyl-3-isopropyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,1(14),15-triene-5,8-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



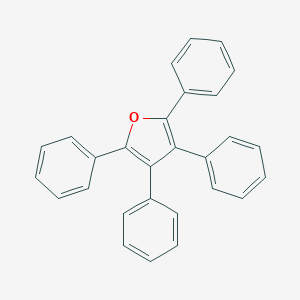
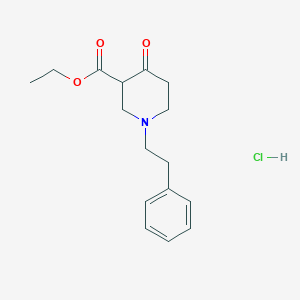
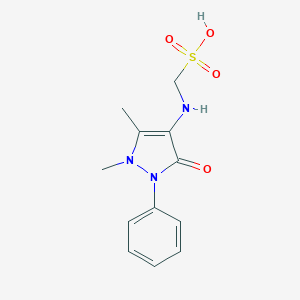
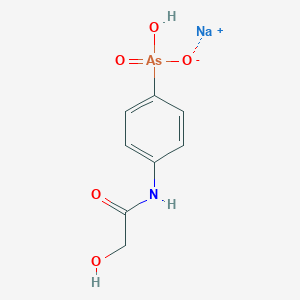
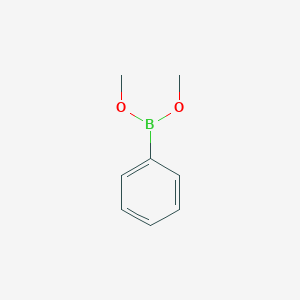

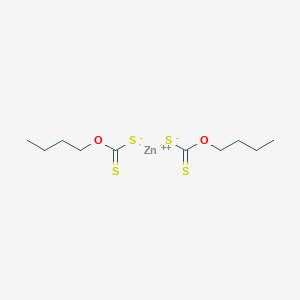
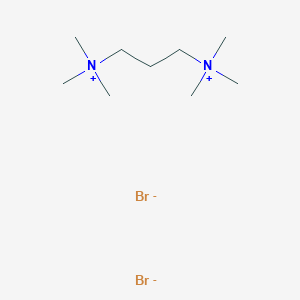
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
